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Compound of Interest

Compound Name: (2R,3S)-Chlorpheg

Cat. No.: B15620790 Get Quote

An in-depth guide to the synthesis of (2R,3S)-Chlorophenylglycine derivatives, focusing on a

plausible target molecule, (2R,3S)-N-Boc-3-(4-chlorophenyl)-β-hydroxy-α-glycine methyl ester,

is presented below. This guide is intended for researchers and professionals in drug

development and organic synthesis.

Introduction
(2R,3S)-Chlorophenylglycine derivatives are chiral, non-proteinogenic amino acids of interest in

medicinal chemistry due to their potential biological activity. Their synthesis requires precise

control of stereochemistry at two adjacent chiral centers. This guide details a robust and highly

stereoselective synthetic pathway to a representative molecule in this class, leveraging the

Sharpless Asymmetric Aminohydroxylation (AA) reaction as the key stereochemistry-defining

step. The chosen target molecule is methyl (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-(4-

chlorophenyl)-3-hydroxypropanoate.

Synthesis Pathway Overview
The synthesis commences with the preparation of an α,β-unsaturated ester, methyl 4-

chlorocinnamate, from commercially available 4-chlorobenzaldehyde. This is followed by the

Sharpless Asymmetric Aminohydroxylation, which installs the required amino and hydroxyl

functionalities with high regio- and stereoselectivity.

Logical Relationship of the Synthesis Pathway
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Synthesis of (2R,3S)-N-Boc-3-(4-chlorophenyl)-β-hydroxy-α-glycine methyl ester

4-Chlorobenzaldehyde

Methyl 4-chlorocinnamate

Horner-Wadsworth-Emmons Reaction

Methyl (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)-3-hydroxypropanoate
((2R,3S)-Chlorpheg derivative)

Sharpless Asymmetric
Aminohydroxylation

Click to download full resolution via product page

Caption: Overall synthesis workflow for the target (2R,3S)-Chlorpheg derivative.

Experimental Protocols
Step 1: Synthesis of Methyl 4-chlorocinnamate
This step involves the formation of the α,β-unsaturated ester from 4-chlorobenzaldehyde via a

Horner-Wadsworth-Emmons reaction.

Reagents and Materials:

4-Chlorobenzaldehyde

Trimethyl phosphonoacetate

Sodium methoxide (NaOMe)

Methanol (MeOH)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

A solution of sodium methoxide (1.1 equivalents) in anhydrous methanol is prepared in a

round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C.

Trimethyl phosphonoacetate (1.1 equivalents) is added dropwise to the cooled solution,

and the mixture is stirred for 30 minutes at 0 °C.

A solution of 4-chlorobenzaldehyde (1.0 equivalent) in methanol is then added dropwise to

the reaction mixture.

The reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until

TLC analysis indicates completion of the reaction.

The methanol is removed under reduced pressure.

The residue is partitioned between dichloromethane and water. The aqueous layer is

extracted twice with dichloromethane.

The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then

dried over anhydrous MgSO₄.

The solvent is evaporated in vacuo, and the crude product is purified by flash column

chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford methyl

4-chlorocinnamate as a white solid.

Step 2: Sharpless Asymmetric Aminohydroxylation
This is the crucial step for establishing the (2R,3S) stereochemistry. The use of a cinchona

alkaloid-derived ligand with an anthraquinone (AQN) core directs the regioselectivity towards

the desired α-amino-β-hydroxy product (a phenylserine derivative)[1][2].

Reagents and Materials:
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Methyl 4-chlorocinnamate

tert-Butyl carbamate (BocNH₂)

Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)

(DHQ)₂-AQN (hydroquinine 1,4-anthraquinonediyl diether)

Potassium ferricyanide(III) (K₃[Fe(CN)₆])

Potassium carbonate (K₂CO₃)

tert-Butanol (t-BuOH)

Water

Procedure:

A mixture of potassium ferricyanide (3.0 equivalents) and potassium carbonate (3.0

equivalents) is dissolved in a 1:1 mixture of tert-butanol and water.

The chiral ligand, (DHQ)₂-AQN (typically 0.01-0.05 equivalents), is added, and the mixture

is stirred until it becomes homogeneous.

tert-Butyl carbamate (1.1 equivalents) is added, followed by potassium osmate(VI)

dihydrate (0.002-0.005 equivalents).

The reaction mixture is cooled to 0 °C, and a solution of methyl 4-chlorocinnamate (1.0

equivalent) in tert-butanol is added.

The reaction is stirred vigorously at 0-4 °C for 18-24 hours. Progress is monitored by TLC.

Upon completion, sodium sulfite is added, and the mixture is stirred for an additional hour.

The layers are separated, and the aqueous phase is extracted three times with ethyl

acetate.

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and

concentrated under reduced pressure.
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The crude product is purified by flash chromatography on silica gel to yield methyl

(2R,3S)-2-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)-3-hydroxypropanoate.

Quantitative Data
The Sharpless Asymmetric Aminohydroxylation is known for its high yields and excellent

stereoselectivity. The data presented here is based on typical results for the

aminohydroxylation of cinnamates as reported in the literature[1][2].

Substrate
Product
Stereochemist
ry

Yield (%)
Enantiomeric
Excess (ee, %)

Diastereomeri
c Ratio (dr)

Methyl 4-

chlorocinnamate
(2R,3S) 85-95 >95 >20:1

Mandatory Visualization: Experimental Workflow
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Step 1: Horner-Wadsworth-Emmons Reaction

Step 2: Sharpless Asymmetric Aminohydroxylation

Mix NaOMe and
Trimethyl phosphonoacetate in MeOH

Add 4-Chlorobenzaldehyde

React at RT for 12-16h

Workup and Purification

Methyl 4-chlorocinnamate

Add Methyl 4-chlorocinnamate

Prepare solution of K3[Fe(CN)6], K2CO3,
(DHQ)2-AQN, and BocNH2 in t-BuOH/H2O

Add K2OsO4 catalyst

React at 0-4 °C for 18-24h

Quench, Workup, and Purification

Target (2R,3S)-Chlorpheg derivative

Click to download full resolution via product page

Caption: Detailed experimental workflow for the synthesis of the target molecule.
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Conclusion
The described two-step synthesis provides a reliable and highly stereoselective route to

(2R,3S)-chlorophenylglycine derivatives. The key to this pathway is the Sharpless Asymmetric

Aminohydroxylation, which allows for the efficient and predictable installation of the two

contiguous stereocenters. This methodology is scalable and offers access to enantiomerically

pure, non-proteinogenic amino acids for various applications in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science
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